molecular formula C11H21NO3 B2461027 Tert-butyl (2S,3S)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate CAS No. 2580099-01-8

Tert-butyl (2S,3S)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No. B2461027
CAS RN: 2580099-01-8
M. Wt: 215.293
InChI Key: QLNZIWCMCVTDIC-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl glycinate can be synthesized using glycine as a raw material . The process involves the reaction of glycine with ethyl tert-butyl ester under acid catalysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Similar compounds, such as tert-butyl glycinate, can undergo a variety of reactions, including condensation with hydrazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride, are solid at room temperature and have a molecular weight of around 223.74 g/mol .

Mechanism of Action

Target of Action

Tert-butyl (2S,3S)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate is a type of tertiary butyl ester, which finds large applications in synthetic organic chemistry . The primary targets of this compound are a variety of organic compounds, into which the tert-butoxycarbonyl group is introduced .

Mode of Action

The compound interacts with its targets through a direct introduction of the tert-butoxycarbonyl group . This interaction results in the transformation of the target organic compounds, enhancing their efficiency and versatility .

Biochemical Pathways

The compound plays a significant role in biosynthetic and biodegradation pathways . It is used in chemical transformations, highlighting the unique reactivity pattern elicited by the crowded tert-butyl group . The compound’s action affects these pathways, leading to downstream effects that contribute to its applications in synthetic organic chemistry .

Pharmacokinetics

A related compound, tert-butyl (2s,3s)-2-amino-3-methylpentanoate hydrochloride, is reported to have high gastrointestinal absorption and is bbb permeant

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its ability to transform a variety of organic compounds . The introduction of the tert-butoxycarbonyl group into these compounds enhances their efficiency and versatility, making them more applicable in synthetic organic chemistry .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the synthesis of tertiary butyl esters, including Tert-butyl (2S,3S)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate, has been developed using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch process .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

tert-butyl (2S,3S)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-8-9(13)6-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNZIWCMCVTDIC-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.